Dual Topoisomerase I/II Inhibition with Superior In Vivo Antitumor Activity Versus Single-Target Analogues
In a comparative study of 22 analogues, Intoplicine was the most active compound evaluated in the 7H-benzo[e]pyrido[4,3-b]indole series [1]. The study established that compounds possessing both topoisomerase I- and II-inhibitory properties had superior antitumor activity compared to those selectively inhibiting only one enzyme [1]. This demonstrates that dual inhibition is critical for high in vivo efficacy in this series, and Intoplicine exemplifies this property.
| Evidence Dimension | In vivo antitumor activity (P388 leukemia model) as a function of topoisomerase inhibitory profile |
|---|---|
| Target Compound Data | Intoplicine (dual topoisomerase I/II inhibitor) - most active analogue |
| Comparator Or Baseline | 22 analogues including those with selective topoisomerase I or II inhibition |
| Quantified Difference | Compounds with dual inhibition exhibited the highest antitumor activity; those with selective inhibition were less active [1]. |
| Conditions | P388 leukemia in vivo model; topoisomerase I- and II-mediated DNA cleavage assays using enzymes purified from calf thymus [1]. |
Why This Matters
This SAR data proves that Intoplicine's dual inhibitory profile is not merely an in vitro property but translates to superior antitumor efficacy compared to related single-target analogues, justifying its selection over them for advanced studies.
- [1] Riou JF, Fossé P, Nguyen CH, Larsen AK, Bissery MC, Grondard L, Saucier JM, Bisagni E, Lavelle F. Intoplicine (RP 60475) and its derivatives, a new class of antitumor agents inhibiting both topoisomerase I and II activities. Cancer Res. 1993 Dec 15;53(24):5987-93. PMID: 8261412. View Source
